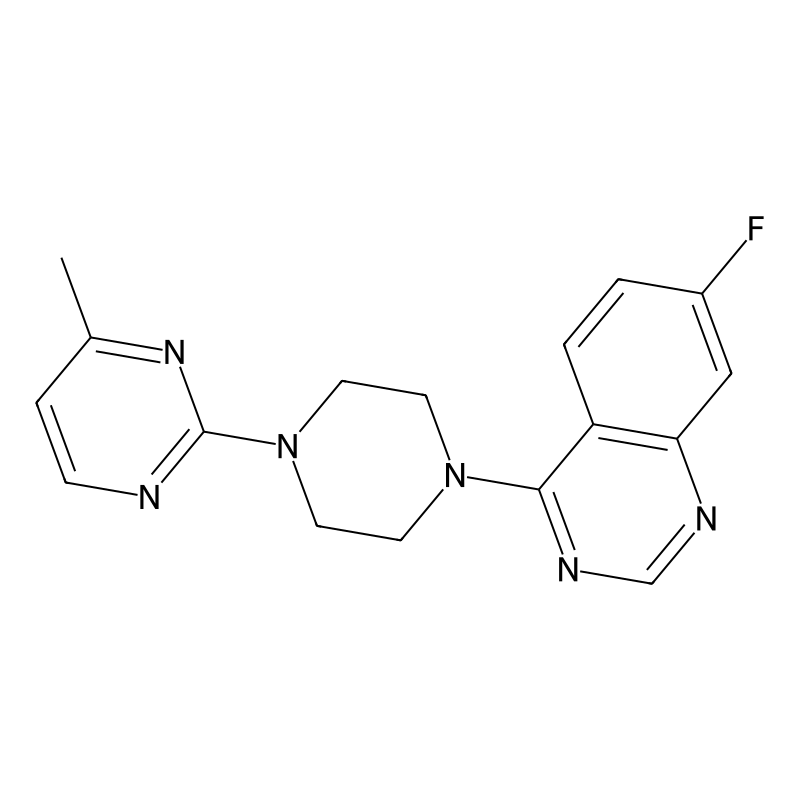7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a synthetic compound classified as a quinazoline derivative. This compound features a fluorine atom at the 7th position and a piperazine moiety attached to a pyrimidine group. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound of significant interest in medicinal chemistry .
- Oxidation: This process can introduce additional functional groups or modify existing ones.
- Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
- Substitution: Both nucleophilic and electrophilic substitution reactions may replace specific atoms or groups, allowing for further functionalization of the compound.
7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline exhibits promising biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine and piperazine enhances its binding affinity and selectivity, potentially inhibiting certain enzyme activities or modulating receptor signaling pathways. This leads to various pharmacological effects, including anticancer and antimicrobial activities.
The synthesis of 7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves several steps:
- Preparation of the Quinazoline Core: The synthesis begins with creating the quinazoline structure, followed by functionalization with a fluorine atom at the 7th position.
- Piperazine Derivatization: A nucleophilic substitution reaction introduces the piperazine ring to the quinazoline core.
- Pyrimidine Attachment: Finally, the 4-(4-methylpyrimidin-2-yl) group is attached to the piperazine ring, completing the synthesis.
In industrial settings, similar synthetic routes may be optimized for larger scale production, employing techniques like continuous flow synthesis to enhance efficiency and yield.
The applications of 7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline span various fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
- Biology: The compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Medicine: It has potential therapeutic applications in developing antimicrobial and anticancer agents.
- Industry: The compound may contribute to creating new materials with enhanced stability or reactivity.
Research on the interactions of 7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline with biological systems is ongoing. Studies focus on its binding affinity to specific enzymes or receptors and its effects on cellular pathways involved in disease processes. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Fluoroquinazoline Derivatives | Quinazoline core with fluorine substitution | Varies in substituents affecting activity |
| Piperazine-containing Quinazolines | Piperazine ring attached to quinazoline | Different substituents lead to varied pharmacological profiles |
| Pyrimidine-substituted Quinazolines | Pyrimidine group attached to quinazoline | Focus on differing pyrimidine substitutions |
Uniqueness
The uniqueness of 7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline lies in its specific combination of fluorine, piperazine, and pyrimidine moieties. This distinctive arrangement contributes to its unique pharmacological profile and potential therapeutic applications, setting it apart from other similar compounds.








